molecular formula C9H12FNO2 B8593826 2-(5-Fluoro-2-methoxy-phenoxy)ethylamine

2-(5-Fluoro-2-methoxy-phenoxy)ethylamine

Cat. No. B8593826
M. Wt: 185.20 g/mol
InChI Key: IJBZWNMACGOPAI-UHFFFAOYSA-N
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Patent
US04971990

Procedure details

A suspension of 10.0 g of N-[2-(5-fluoro-2-methoxyphenoxy)ethyl]phthalimide and 5.14 ml 5.14 ml of hydrazine hydrate in 100 ml of ethanol was heated for 1 hour at 50°-60° C. After cooling, the precipitate was filtered off and the filtrate was evaporated. The residue was diluted with water and extracted with chloroform. The extract was washed with water, dried and evaporated. The residue was distilled to give 3.81 g of the desired compound as a colorless oil, b.p. 126°-127° C. (9 mmHg).
Name
N-[2-(5-fluoro-2-methoxyphenoxy)ethyl]phthalimide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.14 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:22][CH3:23])=[C:6]([CH:21]=1)[O:7][CH2:8][CH2:9][N:10]1C(=O)C2=CC=CC=C2C1=O.O.NN>C(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:22][CH3:23])=[C:6]([CH:21]=1)[O:7][CH2:8][CH2:9][NH2:10] |f:1.2|

Inputs

Step One
Name
N-[2-(5-fluoro-2-methoxyphenoxy)ethyl]phthalimide
Quantity
10 g
Type
reactant
Smiles
FC=1C=CC(=C(OCCN2C(C=3C(C2=O)=CC=CC3)=O)C1)OC
Name
Quantity
5.14 mL
Type
reactant
Smiles
O.NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 1 hour at 50°-60° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(OCCN)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.81 g
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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